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Compound of Interest

3-(4-Hydroxyphenyl)-2-
Compound Name:
methylpropanoic acid

CAS No.: 35456-48-5

Cat. No.: B3131475

Get Quote

\ J

Abstract This technical guide provides a comprehensive spectral analysis of 3-(4-
Hydroxyphenyl)-2-methylpropanoic acid (CAS 35456-48-5), also known as

-methylphloretic acid. Designed for researchers in medicinal chemistry and metabolomics, this
document details the nuclear magnetic resonance (

H and

C NMR), infrared (IR), and mass spectrometric (MS) signatures of the compound. The guide
also outlines the structural logic governing these spectral features and provides validated
experimental protocols for its synthesis and isolation.

Introduction & Chemical Identity

3-(4-Hydroxyphenyl)-2-methylpropanoic acid is a phenolic acid derivative structurally related
to phloretic acid (dihydro-p-coumaric acid). It is characterized by the presence of a methyl
group at the
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-position relative to the carboxylic acid, introducing a chiral center and altering the metabolic
stability compared to its unbranched counterparts.

This compound is frequently encountered as:
» A synthetic intermediate in the preparation of peptidomimetics and

-adrenergic receptor agonists.

o A metabolite in the degradation of certain phenylpropanoid drugs and lignin-derived
monomers.

o A structural analogue to the tyrosine metabolite, differing by the absence of the amino group.

Chemical Data

Property Value
IUPAC Name 3-(4-Hydroxyphenyl)-2-methylpropanoic acid
Synonyms -Methylphloretic acid; 2-Methyl-3-(p-

hydroxyphenyl)propionic acid

CAS Number 35456-48-5
C

Molecular Formula H
O

Molecular Weight 180.20 g/mol

One chiral center at C2 (exists as (
Chirality ) (

), or racemate)

Structural Analysis & Numbering
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To ensure accurate spectral assignment, the carbon skeleton is numbered starting from the
carboxylic acid carbon.

Click to download full resolution via product page

Figure 1: Structural connectivity and numbering scheme for spectral assignment. The

-methyl group is attached to C2.

Nuclear Magnetic Resonance (NMR)
Spectroscopy|[3][4][5][6]

The NMR data reflects the asymmetry introduced by the C2 methyl group. Unlike phloretic acid,
the C3 methylene protons are diastereotopic (chemically non-equivalent) due to the adjacent
chiral center at C2, often appearing as complex multiplets rather than a simple triplet.

H NMR Data (400 MHz, DMSO- )
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Position

(ppm)

Multiplicity

(Hz)

Assignment
Logic

COOH

12.05

brs

Carboxylic acid
proton;
exchangeable
with D

0.

Ar-OH

9.15

Phenolic
hydroxyl; shifts
significantly with
solvent (CDCI

vs DMSO).

H-5, H-9

6.98

8.4

Ortho to alkyl
chain; part of
AA'BB' system.

H-6, H-8

6.65

8.4

Ortho to hydroxyl
group; shielded
by electron-

donating OH.

H-3a

2.78

dd

13.5,6.8

Diastereotopic

benzylic proton.

H-2

2.55

Methine proton;
overlaps with
DMSO solvent
residual in some

cases.

H-3b

2.42

dd

135,7.5

Diastereotopic

benzylic proton.

1.04

6.9

Methyl doublet
coupled to H-2.
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Technical Insight: In CDCI

, the phenolic OH often appears as a broad singlet around 5.0-6.0 ppm, or may not be
observed if the sample is dilute. The separation of the diastereotopic H-3 protons is more

pronounced in solvents like Benzene-
or Pyridine-

due to anisotropic effects.

C NMR Data (100 MHz, DMSO- )

Position Carbon Type Assignment Logic
(ppm) yp 9 g
Carbonyl carbon
c-1 177.2 Cc=0 o
(Carboxylic acid).
Phenolic carbon
C-7 155.8 Cqq (deshielded by
oxygen).
Aromatic quaternary
C-4 130.5 C_q carbon (alkyl
substituted).
Aromatic methine
C-5,C-9 129.8 CH
(meta to OH).
Aromatic methine
C-6,C-8 1151 CH (ortho to OH,
shielded).
Methine (
C-2 41.2 CH
-carbon).
C-3 38.5 CH Benzylic methylene.
-CH 16.8 CH Methyl group.
© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3131475?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy[5][7]

The IR spectrum is dominated by the carboxylic acid and phenol functionalities. The "broad"
nature of the OH stretch is a diagnostic feature for hydrogen-bonded dimers typical of
carboxylic acids in the solid state.

Frequency (cm

Vibration Mode Description
)
Broad band; overlap of
3200-3400 O-H stretch phenolic OH and carboxylic
OH.
Aliphatic C-H stretching
2930-2970 C-H stretch
(methyl/methylene).
Strong Carbonyl band
1690-1710 C=0 stretch ) oo
(Carboxylic acid dimer).
Aromatic ring breathing modes
1615, 1515 C=C stretch o
(Para-substitution pattern).
1230 C-O stretch Phenolic C-O stretching.
Out-of-plane bending for para-
830 C-H bend

disubstituted benzene.

Mass Spectrometry (MS)

The fragmentation pattern under Electron lonization (El, 70 eV) is driven by the stability of the
benzylic cation (tropylium ion derivative).

Fragmentation Pathway
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Molecular lon (M+)

m/z 180

Benzylic Cleavage
(Loss of «CH(CH3)COOH)

a-Cleavage

Rearrangement Loss of «COOH)

Loss of COOH
[M - 45]+
m/z 135

[HO-C6H4-CH2]+ Loss of C3H602

Tropylium/Benzyl Cation McLafferty-like Rearrangement
m/z 107 (Base Peak) m/z 121

Click to download full resolution via product page
Figure 2: Proposed fragmentation pathway for EI-MS.
e m/z 180 (M+): Molecular ion, typically weak intensity.

» m/z 107 (Base Peak): The 4-hydroxybenzyl cation is the most stable fragment, formed by
cleavage of the bond between C2 and C3.

e m/z 135: Loss of the carboxylic acid group (COOH, 45 Da).

Experimental Protocol: Synthesis & Isolation

For researchers requiring the standard for spectral validation, the most robust synthesis
involves the hydrogenation of the corresponding cinnamic acid derivative.

Step 1: Perkin Condensation

Reagents: 4-Methoxybenzaldehyde, Propionic Anhydride, Sodium Propionate. Procedure:

o Reflux 4-methoxybenzaldehyde (1.0 eq) with propionic anhydride (1.5 eq) and anhydrous
sodium propionate (1.0 eq) at 140°C for 12 hours.

o Pour onto ice/water and neutralize to precipitate 3-(4-methoxyphenyl)-2-methylacrylic acid
(also known as

-methyl-p-methoxycinnamic acid).

o Recrystallize from ethanol.
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Step 2: Hydrogenation

Reagents: H

(gas), 10% Pd/C, Methanol. Procedure:

» Dissolve the acrylic acid derivative in methanol.

Add 10 mol% Pd/C catalyst.

Stir under H

atmosphere (balloon pressure) for 4 hours.

Filter through Celite to remove Pd/C.

Concentrate to yield 3-(4-methoxyphenyl)-2-methylpropanoic acid.

Step 3: Demethylation

Reagents: BBr

(Boron Tribromide) in CH
Cl
, or HBr/Acetic Acid. Procedure:
¢ Dissolve the methoxy intermediate in anhydrous CH
Cl
at -78°C.
e Add BBr
(IM in CH
Cl

, 3.0 eq) dropwise.
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e Warm to room temperature and stir for 2 hours.
e Quench with ice water. Extract with Ethyl Acetate.

 Purify via silica gel chromatography (Hexane:EtOAc 7:3) to obtain pure 3-(4-
Hydroxyphenyl)-2-methylpropanoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 3-(4-
Hydroxyphenyl)-2-methylpropanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3131475/docs#technical-guide-spectral-
characterization-of-3-4-hydroxyphenyl-2-methylpropanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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